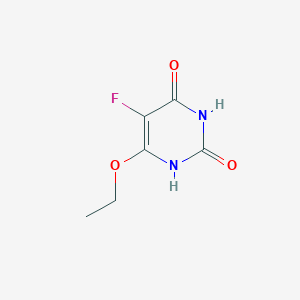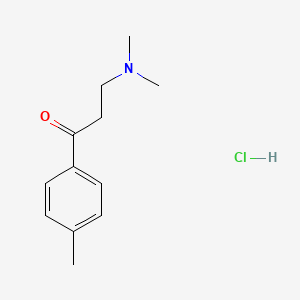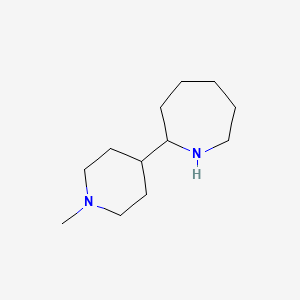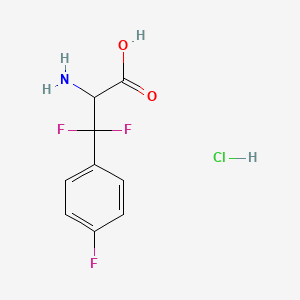
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride
概要
説明
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride, also known as 2,2,6,6-Tetramethyl-4-piperidone hydrochloride, is a chemical compound with the empirical formula C9H17NO · HCl . It has been used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the oxidation of primary and secondary alcohols using catalytic amounts of TEMPO and Yb (OTf) 3 in combination with a stoichiometric amount of iodosylbenzene .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl [H].CC1 (C)CC (=O)CC (C) (C)N1 . Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 198 °C . Its molecular weight is 191.70 .作用機序
Target of Action
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride is a type of hindered secondary amine . It is used to prepare metallo-amide bases and selective generation of silylketene acetals .
Mode of Action
The compound interacts with its targets through a process known as allylic amination of allylic chlorides . This interaction results in the formation of allylated tertiary amines .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the synthesis of hydroxylamines. This is achieved via oxidation in the presence of oxone as an oxidant . The compound can also react with heterocyclic thiols in the presence of iodine as an oxidant to form sulfenamide compounds .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of allylated tertiary amines, hydroxylamines, and sulfenamide compounds . These compounds can be used in various chemical reactions and have potential applications in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidants like oxone and iodine is crucial for the compound to exert its effects .
実験室実験の利点と制限
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride has several advantages as a spin probe for studying radical reactions in biological systems. It is highly stable and can be easily synthesized in large quantities. It is also relatively non-reactive and has low toxicity, which makes it suitable for use in biological systems. However, this compound has some limitations as a spin probe. Its size and shape can limit its accessibility to certain environments, and its sensitivity to changes in pH can make it difficult to use in acidic environments.
将来の方向性
There are several future directions for research using 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride as a spin probe. One area of research is the study of the effects of free radicals on aging and age-related diseases. This compound can be used to study the effects of antioxidants on these systems and their ability to scavenge free radicals. Another area of research is the development of new spin probes with improved properties, such as increased sensitivity and accessibility to different environments. Finally, this compound can be used in combination with other techniques, such as mass spectrometry and fluorescence spectroscopy, to gain a deeper understanding of radical reactions in biological systems.
Conclusion
In conclusion, this compound is a highly stable free radical that has been extensively used as a spin probe in scientific research. Its unique properties make it an ideal tool for studying radical reactions in biochemical and physiological systems. This compound has been used to study the effects of oxidative stress on various biological systems, the antioxidant properties of various compounds, and the effects of free radicals on aging and age-related diseases. There are several future directions for research using this compound as a spin probe, including the development of new spin probes with improved properties and the use of this compound in combination with other techniques to gain a deeper understanding of radical reactions in biological systems.
科学的研究の応用
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride has been extensively used as a spin probe in various scientific research applications. Spin probes are molecules that contain an unpaired electron, which makes them highly sensitive to changes in their environment. This compound has been used as a spin probe to study the radical reactions in biological systems, such as lipid peroxidation in cell membranes, protein oxidation, and DNA damage. This compound has also been used to study the antioxidant properties of various compounds and their ability to scavenge free radicals.
Safety and Hazards
生化学分析
Biochemical Properties
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly as a reagent in synthetic chemistry. It is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a stabilizer for certain enzymes, preventing their denaturation under harsh conditions. Additionally, this compound has been used in the synthesis of metallo-amide bases and silylketene acetals, which are crucial intermediates in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound has been shown to alter the expression levels of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation profile. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. In vivo studies have also demonstrated that the compound’s effects can persist for extended periods, depending on the dosage and administration route .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse reactions. At higher doses, this compound can induce toxicity, manifesting as cellular damage and organ dysfunction. Threshold effects have been identified, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound’s influence on metabolic flux has been studied, revealing that it can alter the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as cell type, concentration, and the presence of other interacting molecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure .
特性
IUPAC Name |
4-chloro-2,2,6,6-tetramethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPZCNAVBMNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5382-35-4 | |
| Record name | Piperidine, 4-chloro-2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride](/img/structure/B3042175.png)


![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)




